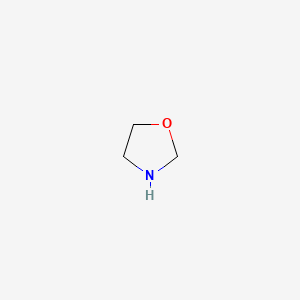

Oxazolidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-2-5-3-4-1/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNCHZVNFNFDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198446 | |

| Record name | Oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-76-7 | |

| Record name | 1,3-Oxazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13F52UF6MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Oxazolidine Derivatives

Strategic Approaches to Oxazolidine Ring Formation

The formation of the this compound ring is a cornerstone of synthetic organic chemistry, with various strategies developed to enhance efficiency, yield, and stereocontrol.

The most traditional and fundamental method for synthesizing oxazolidines is the condensation reaction between a 2-aminoalcohol and a carbonyl compound, specifically an aldehyde or a ketone. wikipedia.orgnih.gov This reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization via dehydration to form the stable five-membered this compound ring. The reaction is reversible and prone to hydrolysis. wikipedia.org The versatility of this method is enhanced by the wide availability of chiral 2-aminoalcohols, often derived from the reduction of amino acids, which allows for the synthesis of chiral oxazolidines. wikipedia.org High-yield regioselective synthesis of this compound derivatives can be achieved by reacting 2-amino-1,3-propandiol (serinol) with aldehydes or ketones that have limited steric hindrance, even in the absence of solvents and catalysts. polimi.it

The condensation reaction to form oxazolidines is often facilitated by catalysts to improve reaction rates and yields. Various catalysts have been explored to optimize this pathway.

Acid Catalysis : The reaction is commonly catalyzed by acids. polimi.it Research has explored the optimization of reaction conditions by considering various acid catalysts such as pyridinium (B92312) p-toluenesulfonate (PPTS), p-toluenesulfonic acid (p-TsOH), and boron trifluoride diethyl etherate (BF₃OEt). nih.gov

In Situ Acid Formation : An interesting catalytic approach involves the in-situ generation of an acid catalyst from the aldehyde reactant itself. In the presence of air, aldehydes can be oxidized to the corresponding carboxylic acid. scirp.org This newly formed acid then catalyzes the condensation process, driving the formation of the this compound ring. scirp.orgscirp.org

Chiral Catalysis for Enantioselectivity : For asymmetric synthesis, chiral catalysts are employed. A highly efficient method for the enantioselective one-pot synthesis of 1,3-oxazolidines utilizes a chiral magnesium phosphate (B84403) catalyst. This process involves the enantioselective addition of alcohols to imines to form hemiaminal intermediates, which then undergo intramolecular cyclization under mildly basic conditions to yield chiral this compound products with high enantioselectivity. nih.gov

Table 1: Catalysts in this compound Synthesis

| Catalyst Type | Specific Example(s) | Role/Effect |

|---|---|---|

| Acid Catalysts | p-TsOH, BF₃OEt, PPTS | Accelerate the condensation and dehydration steps. nih.gov |

| In Situ Generated Acid | Carboxylic acid from aldehyde oxidation | The presence of air oxidizes the aldehyde, and the resulting acid catalyzes the cyclization. scirp.org |

| Chiral Catalysts | Chiral magnesium phosphate | Facilitates enantioselective addition to imines, leading to chiral oxazolidines. nih.gov |

To accelerate reaction times and improve efficiency, microwave-assisted synthesis has been applied to the formation of oxazolidines. This method provides a very mild condition for the cyclization process. scirp.org

In a notable application, purging air through a mixture of an aldehyde and a 2-aminoalcohol, followed by microwave irradiation at 50°C for a few minutes, results in excellent yields of the corresponding this compound. scirp.orgscirp.org The key to this process is the initial oxidation of the aldehyde by air to form a carboxylic acid, which then acts as the catalyst for the condensation reaction that is rapidly completed under microwave heating. scirp.org This technique has been shown to be effective for a range of aldehydes and N-methyl aminoethanol, and it can even proceed without a solvent. scirp.orgscirp.org For example, the reaction of hydrocinnamaldehyde (B1666312) and N-methylaminoethanol in THF, when purged with air for 5 minutes, affords 3-methyl-2-phenethyl-oxazolidine efficiently under microwave irradiation. scirp.org

Table 2: Microwave-Assisted Synthesis of Oxazolidines

| Aldehyde | Amino Alcohol | Conditions | Time | Yield |

|---|---|---|---|---|

| Hydrocinnamaldehyde | N-methylaminoethanol | Air purge, Microwave, 50°C | 30 min | Excellent |

| Various Aldehydes | N-methylaminoethanol | Air purge, Microwave, 50°C, neat | 30 min | Excellent |

Data synthesized from research findings. scirp.orgscirp.org

Multi-component Reaction Strategies for this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, represent a powerful and efficient strategy for synthesizing complex molecules like oxazolidines. rsc.orgmdpi.com

A significant advancement in MCRs for this compound synthesis is the use of tin(II) chloride (SnCl₂) as a catalyst. A three-component coupling of an aniline, an epoxide, and paraformaldehyde can be catalyzed by SnCl₂ to produce 1,3-oxazolidine derivatives. rsc.orgrsc.org This reaction is notable for its simplicity and efficiency, proceeding at moderate temperatures without the need for additives, bases, or oxidants, and demonstrating good tolerance for various functional groups. rsc.orgresearchgate.net

The proposed pathway suggests that SnCl₂ plays a crucial role in activating both the paraformaldehyde and the epoxide. rsc.org The reaction scope is broad, successfully yielding a variety of 1,3-oxazolidine derivatives in good to excellent yields. rsc.org

Table 3: SnCl₂-Catalyzed Three-Component Synthesis of 1,3-Oxazolidine Derivatives

| Aniline Derivative | Epoxide Derivative | Product Yield |

|---|---|---|

| Aniline | Styrene oxide | Good to Excellent |

| 4-Methylaniline | Styrene oxide | Good to Excellent |

| 4-Methoxyaniline | Styrene oxide | Good to Excellent |

| 4-Chloroaniline | Styrene oxide | Good to Excellent |

| Aniline | 1,2-Epoxy-3-phenoxypropane | Good to Excellent |

Yield data is generalized from the findings in the cited literature. rsc.org

A sophisticated application of MCRs is in asymmetric synthesis through kinetic resolution, where one enantiomer of a racemic substrate reacts faster than the other. An efficient asymmetric three-component reaction has been developed for the synthesis of multi-substituted 1,3-oxazolidine compounds with high optical purity. mdpi.comnih.gov

This reaction involves the coupling of anilines, ethyl glyoxalate, and racemic epoxides, catalyzed by a chiral Lewis acid, specifically a Ti(IV) complex with a chiral (S)-BINOL ligand. mdpi.comnih.gov The process operates as a cascade, yielding 1,3-oxazolidine derivatives with high diastereoselectivities (up to 20:1 d.r.) and enantioselectivities (up to 90% ee). nih.govresearchgate.net The mechanism was confirmed to proceed via a kinetic resolution of the racemic epoxides, providing a convenient method to access optically pure, multi-substituted 1,3-oxazolidine compounds. mdpi.comnih.gov The absolute configuration of the chiral center originating from the epoxide was determined, solidifying the utility of this method in stereocontrolled synthesis. researchgate.net

Table 4: Asymmetric MCR Synthesis of 1,3-Oxazolidines via Kinetic Resolution

| Aniline Substrate | Epoxide Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Aniline | Styrene oxide | 10:1 | 85% |

| 4-Chloroaniline | Styrene oxide | 12:1 | 86% |

| 4-Chloroaniline | 4-Chlorostyrene oxide | 15:1 | 90% |

| Aniline | 1,2-Epoxyhexane | 8:1 | 80% |

Data represents selected results from the cited studies. nih.gov

Annulation Reactions for this compound Scaffolds

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, represent a powerful strategy for constructing this compound scaffolds. A notable example is the [3+2] annulation of aziridines and aldehydes, catalyzed by a salen–scandium triflate complex. This method yields optically active, functionalized this compound derivatives with moderate to good yields and excellent enantioselectivities. beilstein-journals.org The reaction proceeds through the generation of azomethine ylides from donor-acceptor dialkyl 2-aryl-1-sulfonylaziridine-2,2-dicarboxylates, which then undergo a cycloaddition with aldehydes. beilstein-journals.org

Another approach involves the transition-metal-free regioselective [3+2] annulation of azadienes with haloalcohols. rsc.org This method is experimentally straightforward, proceeds under mild conditions, and provides highly functionalized spiro-oxazolidines in good yields with excellent regioselectivity. rsc.orgresearchgate.net The reaction's practicality is highlighted by its success in large-scale synthesis. rsc.org Additionally, a one-pot synthesis of this compound derivatives has been achieved through the [3+2]-annulation reactions of 1-Tosyl-2-phenyl/alkylaziridines with aryl epoxides. iitrpr.ac.inresearchgate.net

Furthermore, photoredox-catalyzed radical addition combined with a formal [3+2] annulation offers a one-pot, three-component cascade reaction to produce this compound derivatives under mild conditions. organic-chemistry.org This method is advantageous due to its operational simplicity and the ready availability of starting materials. organic-chemistry.org

Gold(I)-Catalyzed Rearrangements for Oxazolidinone Formation

Gold(I) catalysis has emerged as a mild and efficient tool for the synthesis of oxazolidinones, a related and equally important class of heterocyclic compounds. A key strategy involves the gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates to form 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.orgresearchgate.net This reaction proceeds under mild conditions and provides access to a variety of these structures that are otherwise difficult to obtain. organic-chemistry.org The proposed mechanism involves the activation of the alkyne's triple bond by the gold(I) catalyst, which facilitates the ring closure. organic-chemistry.orgnih.govacs.org

The versatility of this methodology is demonstrated by its application to a range of substituted propargylic tert-butylcarbamates, achieving high yields. organic-chemistry.org Research has also shown that N-Boc-protected alkynylamines can be converted to the corresponding alkylidene 2-oxazolidinones in high yields using a cationic Au(I) complex under very mild conditions. organic-chemistry.org

Stereospecific and Stereoconvergent Synthetic Routes

The development of both stereospecific and stereoconvergent methods provides significant flexibility in the synthesis of chiral oxazolidines. acs.org Stereospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. For instance, the reaction of enantioenriched butadiene monoxide with aryl imines in the presence of a rhodium catalyst proceeds stereospecifically to yield 1,3-oxazolidines with high enantiomeric excess (99% ee). acs.orgnih.govacs.org

Conversely, stereoconvergent reactions can produce a single stereoisomer of the product from a mixture of stereoisomers of the starting material. An example is the reaction of racemic butadiene monoxide with aryl imines, which, when catalyzed by a chiral palladium or nickel catalyst, provides an enantioselective synthesis of 1,3-oxazolidines with up to 94% ee. nih.govacs.orgresearchgate.net The choice of catalyst can also control the formation of either the cis- or trans- diastereomer of the 1,3-oxazolidine. nih.govacs.org These complementary approaches are powerful tools for accessing oxazolidines with high optical purity. acs.org

Synthesis of Chiral Oxazolidines

The synthesis of enantiomerically pure oxazolidines is of paramount importance due to their application as chiral auxiliaries and ligands in asymmetric catalysis. acs.orgnih.gov

Leveraging Chiral Amino Alcohols in Asymmetric Synthesis

A prevalent and effective method for preparing chiral oxazolidines is the condensation of chiral 1,2-amino alcohols with aldehydes or ketones. acs.orgnih.govrsc.org This approach is advantageous because it utilizes readily available and enantiopure starting materials, allowing for the modular synthesis of a diverse range of chiral ligands. rsc.orgnih.gov The resulting oxazolidines can then be used as chiral auxiliaries to direct the stereochemical outcome of subsequent reactions. For example, optically active p-benzyloxyphenylglycinol has been used to prepare a corresponding this compound, which, after a Grignard addition and subsequent steps, yielded a product with excellent enantiomeric excess while allowing for good recovery of the chiral amino alcohol. jlu.edu.cn

Enantioselective Synthesis via Catalyst Control

Catalyst control is a powerful strategy for the enantioselective synthesis of oxazolidines. A highly efficient one-pot method involves the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate catalyst, followed by intramolecular cyclization to form chiral 1,3-oxazolidines in high yields and with excellent enantioselectivities. acs.orgnih.gov

Transition metal catalysis also plays a crucial role. As mentioned previously, chiral palladium or nickel catalysts can be used in the reaction of racemic butadiene monoxide and imines to achieve a dynamic kinetic resolution, affording enantioenriched oxazolidines. acs.org The choice of metal and ligand is critical in determining the stereochemical outcome. acs.org Furthermore, rhodium(III) catalysts have been shown to generate chiral 1,3-oxazolidines from the reaction of chiral N-benzylimines with ethyl diazoacetate. koreascience.kr

Functionalization of the this compound Core

Once the this compound ring is formed, its further functionalization can lead to a diverse array of complex molecules. For example, a palladium-catalyzed reductive cyclization of an this compound derivative can yield an alkene intermediate, which upon acidic treatment, undergoes C-O and C-N bond cleavage in the oxazole (B20620) ring, followed by aromatization to afford a 4-substituted isoquinoline. nih.gov

The this compound ring can also be employed as a chiral auxiliary to control stereochemistry during the functionalization of other parts of a molecule. In one instance, a chiral this compound was used in a [2+2] ketene-mediated cycloaddition to create an α-chloro-α'-aminocyclobutanone, which was later converted into an enantiopure cyclobutane (B1203170) amino acid. mdpi.com

Derivatization at Specific Ring Positions (e.g., C2, C3, C4, C5)

The functionalization of the this compound ring at its specific carbon and nitrogen positions is a cornerstone of its synthetic versatility. The substituents at these positions are crucial in defining the molecule's chemical properties and stereochemical outcomes in asymmetric synthesis.

C2 Position: The C2 position is typically derived from the condensation reaction between an amino alcohol and an aldehyde or ketone. wikipedia.org The choice of the carbonyl compound directly installs the desired substituent(s) at this position. For instance, reacting various aromatic aldehydes with aryl-substituted 1,2-amino alcohols leads to the formation of 2-aryl-substituted 1,3-oxazolidines. lew.ro

C3 Position: The nitrogen atom at the C3 position offers a prime site for derivatization. N-alkylation can be achieved under basic conditions, as demonstrated by the KOt-Bu-promoted ring-opening N-alkylation of 2-oxazolines, which provides a pathway to N-substituted derivatives. beilstein-journals.org Another common strategy is N-acylation. For example, oxazolidinethiones can be protected with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to yield N-Boc protected derivatives, which activates the ring for further reactions. psu.edu

C4 and C5 Positions: The substituents at the C4 and C5 positions are generally determined by the choice of the starting amino alcohol. acs.org The vast availability of chiral amino acids allows for the synthesis of a wide array of chiral amino alcohols, which in turn serve as precursors for oxazolidines with specific stereochemistry and functionality at C4 and C5. wikipedia.orgontosight.ai For example, reacting 1-amino-2-propanol or 2-amino-1-propanol with aldehydes yields 5-methyl- or 4-methyl-3-oxazolines, respectively. acs.org Post-cyclization modification at these positions is less common and usually involves reactions of functional groups present on the substituents introduced by the amino alcohol.

| Ring Position | Derivatization Strategy | Typical Reagents | Example Product |

|---|---|---|---|

| C2 | Condensation | Aldehydes, Ketones | 2-Aryl-1,3-oxazolidine |

| C3 (N) | N-Acylation | Di-tert-butyl dicarbonate | N-Boc-oxazolidinethione |

| C4 | Precursor-based | Substituted Amino Alcohols (e.g., 2-Amino-1-propanol) | 4-Methyl-3-oxazoline |

| C5 | Precursor-based | Substituted Amino Alcohols (e.g., 1-Amino-2-propanol) | 5-Methyl-3-oxazoline |

Preparation of Bisoxazolidines and their Linkers

Bisoxazolidines, molecules containing two this compound rings, are of significant interest, particularly as performance modifiers in polyurethane systems and as C₂-symmetric ligands in asymmetric catalysis. wikipedia.orgtandfonline.comtandfonline.com Their synthesis involves connecting two this compound moieties through various chemical linkers.

The preparation of bisoxazolidines can be achieved through several routes. A straightforward method involves the reaction of amino alcohols with formaldehyde, which acts as the linking agent, to produce N,N'-methylenebisoxazolidines. tandfonline.com Another approach utilizes starting materials that contain two amino alcohol functionalities, which are then cyclized. For example, C₂-symmetric bisoxazolidines containing a sulfonamide linker have been prepared by reducing bisaminoester sulfonamides to the corresponding bisaminoalcohols, followed by condensation with aldehydes. tandfonline.com

A notable synthetic strategy involves tris(hydroxymethyl)aminomethane (Tris). The reaction of Tris with two equivalents of an aldehyde can yield fused bisthis compound (B8223872) systems, specifically 1-aza-3,7-dioxabicyclo[3.3.0]octanes. nih.govresearchgate.net

The linker connecting the two this compound rings is a critical structural feature that influences the molecule's properties and applications. wikipedia.org

Methylene (B1212753) Linkers: Simple N,N'-methylene bridges are formed using formaldehyde. tandfonline.com

Ester, Urethane (B1682113), and Carbonate Linkers: These linkers are common in bisoxazolidines used as additives in polyurethane coatings. wikipedia.org A process for preparing bisoxazolidines with urethane groups involves the transesterification of a dicarbamate with an N-hydroxyalkyl this compound. google.com The nature of the linker, whether rigid or flexible, impacts the final properties of the polyurethane, such as toughness and elongation. wikipedia.org

Fused Rings: In some cases, the two rings are not connected by a linker but are fused together, forming bicyclic structures like those derived from Tris. nih.gov

Sulfonamide Linkers: These have been incorporated to create C₂-symmetric bisoxazolidines for potential use in catalysis. tandfonline.com

| Bisthis compound Type | Linker Type | Synthetic Precursors |

|---|---|---|

| N,N'-Methylenebisthis compound | Methylene (-CH₂-) | Amino alcohol + Formaldehyde |

| Sulfonyl-bisthis compound | Sulfonamide (-SO₂-) | Bisaminoalcohol sulfonamide + Aldehyde |

| Fused Bisthis compound | Fused Bicyclic System | Tris(hydroxymethyl)aminomethane + Aldehyde (2 eq.) |

| Urethane-linked Bisthis compound | Urethane | Dicarbamate + N-hydroxyalkyl this compound |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of oxazolidines to create more sustainable and environmentally benign processes. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

A primary strategy is the elimination or reduction of volatile organic solvents. High-yield, regioselective synthesis of this compound derivatives of serinol has been achieved by reacting aldehydes and ketones in the absence of both solvents and catalysts. polimi.itacs.org Similarly, a diastereoselective oxa-1,3-dipolar cycloaddition to create this compound-dispirooxindole skeletons was developed using minimal solvent and chromatography-free purification. nih.gov

The use of alternative and recyclable reaction media and catalysts is another key aspect. Ionic liquids, such as triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et₃NH][HSO₄]), have been employed as both a catalyst and an environmentally friendly solvent for the one-pot, three-component synthesis of this compound derivatives, offering high yields and catalyst recyclability. rsc.org Ternary deep eutectic solvents have also been used as green and sustainable media for the efficient construction of 3,5‐disubstituted oxazolidinones. researchgate.net

Catalyst-free reactions represent an ideal green methodology. The condensation of aryl-substituted 1,2-amino alcohols with aromatic aldehydes has been successfully performed in ethanol (B145695) without a catalyst, featuring a simple work-up and short reaction times. lew.ro

Furthermore, the use of greener reagents is gaining traction. The electrocatalytic three-component reaction of propargylamine, ditellurium, and carbon dioxide (CO₂) provides a novel route to tellurium-containing 2-oxazolidinones under mild conditions, utilizing CO₂ as a C1 source. rsc.org Iron-iminopyridine catalysts have also been developed for the regioselective synthesis of oxazolidinones from aziridines and CO₂. acs.org

| Green Chemistry Principle | Methodology | Key Features | Reference |

|---|---|---|---|

| Waste Prevention | Solvent-free synthesis | Reaction of serinol with aldehydes/ketones without solvent | polimi.itacs.org |

| Safer Solvents & Auxiliaries | Ionic Liquid catalysis | [Et₃NH][HSO₄] as recyclable catalyst and medium | rsc.org |

| Design for Energy Efficiency | Catalyst-free synthesis | Condensation of amino alcohols and aldehydes in ethanol | lew.ro |

| Use of Renewable Feedstocks | Use of biosourced serinol | Synthesis of derivatives from glycerol-derived serinol | polimi.itacs.org |

| Catalysis | Deep Eutectic Solvents | Choline chloride/glycerol/AlCl₃·6H₂O as catalyst and medium | researchgate.net |

| Use of Greener Reagents | Electrocatalysis with CO₂ | Three-component reaction utilizing CO₂ | rsc.org |

Mechanistic Investigations of Oxazolidine Transformations

Ring Opening Mechanisms of Oxazolidine Derivatives

The fundamental reaction of this compound derivatives is hydrolysis, which involves the cleavage of the heterocyclic ring. wikipedia.org This process is essentially the reverse of their synthesis from 2-aminoalcohols and carbonyl compounds. wikipedia.org The stability of the this compound ring is highly dependent on its chemical environment and substituent groups. nih.gov

The ring-opening hydrolysis of oxazolidines is significantly accelerated by acids. wikipedia.org In various applications, weak organic acids or anhydrides are often added in small quantities to catalyze the reaction. wikipedia.orgspecialchem.com The mechanism involves the protonation of the ring's oxygen or nitrogen atom, which weakens the C-O or C-N bond and facilitates nucleophilic attack by water. This acid catalysis is crucial in systems where a rapid reaction is required upon exposure to moisture, such as in certain coating technologies. wikipedia.orgspecialchem.com The acids can be inorganic or organic, including hydrochloric acid, sulfuric acid, acetic acid, and p-toluenesulfonic acid, among others. google.com

Upon exposure to water, oxazolidines undergo hydrolysis to regenerate the starting materials: a β-amino alcohol and a carbonyl compound (aldehyde or ketone). wikipedia.org The reaction proceeds through the formation of key intermediates. Under hydrolytic conditions, the this compound ring opens to form an N-hydroxymethyl (or N-methylol) compound. researchgate.netnih.govnorthampton.ac.uk Studies using NMR spectroscopy have observed these ring-opened intermediates upon the addition of water to this compound solutions. nih.gov

The rate of hydrolysis is highly dependent on pH and the structure of the this compound. nih.gov For instance, research on oxazolidines derived from (-)-ephedrine showed facile hydrolysis across a wide pH range, with reaction half-lives at pH 7.4 and 37°C varying from seconds to minutes depending on the substituents. nih.gov This highlights the tunability of their stability. The reaction is subject to general acid-base catalysis. nih.gov In neutral and basic conditions, the hydrolysis rates tend to decrease with increased steric hindrance from substituents at the 2-position of the ring. nih.gov

| Carbonyl Component Used in Synthesis | Half-life of Hydrolysis (at pH 7.40, 37°C) |

| Formaldehyde | 5 seconds |

| Propionaldehyde | 18 seconds |

| Salicylaldehyde | 5 seconds |

| Benzaldehyde | 5 minutes |

| Acetone | 4 minutes |

| Cyclohexanone | 6 minutes |

| Pivalaldehyde | 30 minutes |

This table presents the hydrolysis half-lives for various oxazolidines derived from (-)-ephedrine, demonstrating the influence of the original carbonyl component's structure on reactivity. Data sourced from Bundgaard & Johansen (1981). nih.gov

Further studies have established structure-activity relationships regarding the stability of the this compound ring. nih.gov

| Substituent Position & Type | Relative Stability to Hydrolysis | Research Finding |

| Position 2 (Phenyl with electron-withdrawing nitro groups) | Less Stable | Hydrolyzed more rapidly than the unsubstituted phenyl derivative. Nitro groups appear to stabilize the ring-opened intermediates. nih.gov |

| Position 2 (Phenyl with electron-donating methoxy (B1213986) groups) | More Stable | Hydrolyzed more slowly than the unsubstituted phenyl derivative. nih.gov |

| Position 2 (Methyl or Proton) | More Stable | Found to be more stable to hydrolysis than 2-phenyl substituted compounds. nih.gov |

| Position 3 (Phenyl) | Less Stable | Found to be less stable than derivatives with a methyl substituent at position 3. nih.gov |

This table summarizes the influence of different substituents on the hydrolytic stability of the this compound ring. Data sourced from Al-Ghananeem et al. (2010). nih.gov

Moisture is the primary trigger for the ring-opening of oxazolidines in many of their applications. wikipedia.org They are often used as latent hardeners or moisture scavengers in one-component polyurethane (1K-PU) systems. specialchem.comresearchgate.net In these formulations, the this compound remains inert and dormant until exposed to atmospheric moisture. specialchem.com Upon exposure, the this compound preferentially reacts with water in a competitive reaction before the isocyanate can, preventing the formation of carbon dioxide gas which can cause defects like foaming in coatings. wikipedia.orgspecialchem.com This moisture-triggered hydrolysis releases amino and hydroxyl groups, which then react with isocyanate groups to form stable urea (B33335) and urethane (B1682113) linkages, contributing to the curing and cross-linking of the polymer system. wikipedia.orgspecialchem.comgoogle.com

Conformational Analysis of this compound Systems

The three-dimensional structure and conformational preferences of this compound rings are crucial for their chemical reactivity and biological activity. These aspects have been investigated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), and computational methods. researchgate.netrsc.org

A study on formaldehyde-derived this compound derivatives of β-adrenoreceptor antagonists like metoprolol (B1676517) and atenolol (B1665814) utilized ¹H NMR spectroscopy and computational analysis to determine their conformation. researchgate.netrsc.org The research concluded that the formation of the this compound ring does not cause a dramatic change in the preferred conformation of the parent β-amino alcohol moiety. researchgate.netrsc.org In both the parent compounds and their this compound derivatives, the predominant conformer features an antiperiplanar or trans relationship between the amine group and the aryloxymethylene group. researchgate.netrsc.org

In the context of bioactive oxazolidinones, transferred Nuclear Overhauser Effect (TRNOE) experiments have been used to probe the conformation of these molecules when bound to their biological target, the bacterial ribosome. nih.gov For one particular oxazolidinone, the TRNOE data indicated that the molecule does not adopt a significantly different conformation upon binding compared to its extended conformation in solution. nih.gov This suggests that the orientation of key functional groups, such as the side chain at the C5 position of the oxazolidinone A ring, is critical for binding and antibacterial activity. nih.gov

| Compound Type | Analytical Method(s) | Key Conformational Finding | Source |

| This compound derivatives of β-adrenoreceptor antagonists | ¹H NMR, Computational Methods | This compound ring formation does not significantly alter the preferred conformation of the β-amino alcohol side chain. | researchgate.netrsc.org |

| Ribosome-bound oxazolidinones | Transferred NOE (TRNOE) | The bound conformation is similar to the extended conformation in solution. | nih.gov |

| This table summarizes the findings from conformational analyses of different this compound systems. |

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insights into the rates and mechanisms of reactions involving oxazolidines. The kinetics of the N-bromination of 2-oxazolidinone (B127357) have been determined spectrophotometrically using various brominating agents. researchgate.net The reaction with hypobromite (B1234621) was found to be first order with respect to both the hypobromite and the substrate. researchgate.net The pH dependence of the reaction rate suggested that all brominating agents react predominantly with the anionic form of the 2-oxazolidinone substrate. researchgate.net The bimolecular rate constants for bromination followed the order: HOBr > N-bromosuccinimide (NBS) > N-bromoacetamide (NBA) > BrO⁻. researchgate.net

The kinetics of the reaction between polyphenols and this compound were investigated using model compounds such as phloroglucinol (B13840), pyrogallol, and resorcinol. northampton.ac.uk The reaction was determined to be second order, with phloroglucinol exhibiting the highest reactivity. northampton.ac.uk

Furthermore, the Kukhtin-Ramirez reaction, which can be used to synthesize carbamates as precursors for this compound-2,4-diones, has been the subject of kinetic investigations. rsc.org These studies have shown that factors such as the steric repulsion between the lone pair electrons of the phosphorus reagent and the nucleophilicity of the phosphorus atom are influential in the reaction kinetics. rsc.org

| Reaction | Kinetic Finding | Source |

| N-bromination of 2-oxazolidinone | Second-order overall (first order in each reactant). Reactivity order of brominating agents: HOBr > NBS > NBA > BrO⁻. | researchgate.net |

| Polyphenols with this compound | Second-order reaction. Phloroglucinol is the most reactive model compound. | northampton.ac.uk |

| Oxidation of oxazole (B20620) by OH radicals | OH-addition is kinetically favored over H-abstraction. | rsc.org |

| Kukhtin-Ramirez reaction (carbamate formation) | Kinetics are influenced by steric and electronic properties of the phosphorus reagent. | rsc.org |

| This table provides an overview of the kinetic findings for various reactions involving this compound and related structures. |

Advanced Spectroscopic and Analytical Characterization of Oxazolidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of oxazolidine derivatives. It provides profound insights into the molecular framework, conformational preferences, and stability of these heterocyclic compounds. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of synthesized oxazolidines. sci-hub.seuobaghdad.edu.iq The chemical shifts (δ) of the protons and carbons in the this compound ring are characteristic and provide a wealth of information about the electronic environment and connectivity of the atoms.

In ¹H NMR spectra, the protons on the this compound ring typically appear in distinct regions. For instance, the protons of the methylene (B1212753) group adjacent to the oxygen atom (O-CH₂) and the nitrogen atom (N-CH₂) exhibit characteristic chemical shifts. rsc.org The proton at the C2 position (O-CH-N) is particularly diagnostic, with its chemical shift being sensitive to the nature of the substituent at this position. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Oxazolidines

| Compound/Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| N-phenoxyacetyl-2,2,4,5-tetramethyl-1,3-oxazolidine | 4.20–4.23 (m, 1H, C-CH-O), 4.03–4.07 (m, 1H, N-CH-C) | 94.88 (C2), 72.89 (C5), 67.96 (C4) | sci-hub.se |

| 3-phenyl-5-((4-ethylphenoxy)methyl)-1,3-oxazolidine | 5.37 (d, 1H), 5.05 (d, 1H), 4.71 (dd, 1H), 4.43 (dd, 1H), 4.01 (dd, 1H) | 83.17 (C2), 75.75 (C5), 62.02 (C4) | rsc.org |

Note: Chemical shifts are dependent on the solvent and the specific structure of the compound.

The five-membered this compound ring is not planar and can adopt various conformations, such as envelope and twisted forms. NMR spectroscopy is a powerful tool for investigating these conformational preferences. rsc.orgresearchgate.net The coupling constants (J-values) between adjacent protons, obtained from ¹H NMR spectra, provide valuable information about the dihedral angles and, consequently, the ring's conformation. scielo.org.mx

For instance, studies on this compound derivatives of β-adrenoreceptor antagonists have shown that the this compound ring formation does not significantly alter the preferred conformation of the original β-amino alcohol moiety. rsc.orgresearchgate.net This has implications for the design of this compound-based prodrugs. rsc.orgresearchgate.net Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of protons, which helps in elucidating the three-dimensional structure and conformation of these molecules in solution. nih.gov In some cases, the presence of rotational isomers (rotamers) around the amide bond in N-acylated oxazolidines can be detected by the appearance of two sets of signals in the ¹³C NMR spectra at room temperature. nih.gov

Oxazolidines are known to be susceptible to hydrolysis, reverting to their constituent amino alcohol and aldehyde or ketone precursors, particularly under acidic conditions. nih.govresearchgate.net ¹H NMR spectroscopy is an excellent technique for monitoring the stability of oxazolidines and the kinetics of their hydrolysis in real-time. nih.govresearchgate.net

By acquiring time-dependent ¹H NMR spectra of an this compound in the presence of D₂O (heavy water), the disappearance of the signals corresponding to the intact this compound ring and the appearance of new signals for the aldehyde and amino alcohol products can be observed and quantified. nih.govrsc.org This allows for the determination of hydrolysis rates and the identification of any reaction intermediates, such as ring-opened Schiff bases or carbinolamines. rsc.org Studies have shown that the stability of the this compound ring is influenced by the nature of the substituents at the C2 and N3 positions. For example, 2-phenyl substituted oxazolidines with electron-withdrawing groups hydrolyze more rapidly. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of this compound compounds and for obtaining structural information through the analysis of their fragmentation patterns. researchgate.netnih.gov Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions from this compound samples for MS analysis. sci-hub.se

The mass spectrum of an this compound will show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺), which confirms the molecular weight of the compound. sci-hub.se The fragmentation of the molecular ion provides a "fingerprint" that can be used to identify the compound and deduce its structure. Common fragmentation pathways for protonated 2-arene-2-oxazolines include the formation of benzoylium or nitrilium ions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS is widely used for the analysis of volatile this compound derivatives. acs.org In this technique, a mixture of compounds is first separated based on their boiling points and interactions with the GC column, and then each separated component is introduced into the mass spectrometer for detection and identification. cdc.gov

GC-MS is particularly useful for identifying oxazolidines formed as derivatives of aldehydes, for example, in environmental or biological samples. cdc.govwikisource.org The retention time of the this compound on the GC column and its mass spectrum are used for its definitive identification. cdc.gov The mass spectra of this compound derivatives of aldehydes often show characteristic ions that aid in their identification. cdc.govwikisource.org It is important to note that in some cases, oxazolidines can be formed as artifacts during GC analysis, for instance, from the reaction of ephedrine (B3423809) or pseudoephedrine with aldehyde impurities in the solvent. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. sci-hub.seuobaghdad.edu.iq In the context of oxazolidines, IR spectroscopy is valuable for confirming the presence of key structural features. publish.csiro.auresearchgate.net

The IR spectrum of an this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. For example, the C-O-C stretching vibrations of the this compound ring typically appear in the fingerprint region of the spectrum. publish.csiro.au If the this compound is N-acylated, a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration will be observed, typically in the range of 1640-1660 cm⁻¹. sci-hub.se The presence or absence of certain bands can help to distinguish between the this compound and its potential precursors or side products, such as a Schiff base, which would show a C=N stretching vibration. publish.csiro.au

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| C=O (Amide in N-acyl this compound) | 1644–1660 | sci-hub.se |

| C-O-C (ether stretch) | 1290–1250 | publish.csiro.au |

Note: The exact position of the absorption bands can be influenced by the molecular structure and the physical state of the sample.

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. openaccessjournals.com In the context of this compound research, High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), are pivotal.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify compounds in a solution. openaccessjournals.com In this compound research, HPLC is frequently employed for the analysis of various derivatives, particularly in biological matrices.

Reverse-phase HPLC (RP-HPLC) is a common mode used for the separation of oxazolidinone antibiotics like linezolid (B1675486) and other derivatives. ijpsjournal.comsymbiosisonlinepublishing.com This technique typically utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase. researchgate.netnih.govnih.gov For instance, a method for the analysis of the oxazolidinone antibiotic linezolid in human serum and urine involved a Nucleosil-100 5C18 column with a mobile phase of acetonitrile (B52724), sodium acetate (B1210297) buffer, and water. nih.gov Another HPLC method developed for a new oxazolidinone, DA-7867, in human plasma and urine, utilized a C18 column with a mobile phase of 20 mM KH2PO4 and acetonitrile (75:25, v/v). nih.gov

The detection of this compound compounds in HPLC is often achieved using a UV detector set at a specific wavelength corresponding to the compound's maximum absorbance. researchgate.netnih.govnih.gov For example, linezolid is detected at its absorption maximum of 260 nm, while DA-7867 is monitored at 300 nm. researchgate.netnih.gov

The versatility of HPLC allows for its application in various stages of drug development and analysis, from impurity profiling to pharmacokinetic studies. symbiosisonlinepublishing.comresearchgate.net The enantioseparation of oxazolidinone derivatives has been successfully performed on polysaccharide-type chiral stationary phases using polar organic mobile phases. nih.gov

Interactive Data Table: HPLC Methods for this compound Analysis

| Compound | Matrix | Column | Mobile Phase | Detection | Retention Time (approx.) |

| Linezolid | Serum, Urine | Nucleosil-100 5C18 | Acetonitrile:Sodium Acetate Buffer:Water (180:100:720, v/v) | UV at 250 nm | Not Specified |

| DA-7867 | Human Plasma, Urine | C18 | 20 mM KH2PO4:Acetonitrile (75:25, v/v) | UV at 300 nm | 6.5 min |

| DA-7858 (Internal Standard) | Human Plasma, Urine | C18 | 20 mM KH2PO4:Acetonitrile (75:25, v/v) | UV at 300 nm | 8.7 min |

| This compound-2,5-dione | Not Specified | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | Not Specified |

This table summarizes key parameters from various published HPLC methods for the analysis of this compound compounds. nih.govnih.govsielc.com

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. measurlabs.com This technique is particularly valuable for the analysis of complex biological samples. researchgate.net

UPLC-MS/MS has been extensively used for the quantification of oxazolidinone antibiotics in various biological matrices. For example, a sensitive and rapid UPLC-MS/MS method was developed for the simultaneous determination of tedizolid (B1663884) and linezolid in rat plasma. researchgate.net This method utilized an Acquity UPLC BEH C18 column and a XEVO TQD triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. researchgate.net The quantification was performed using multiple reaction monitoring (MRM), a highly specific and sensitive detection mode. researchgate.netnih.gov

The power of UPLC-MS/MS lies in its ability to separate compounds with high efficiency and then detect them with the high selectivity and sensitivity of tandem mass spectrometry. measurlabs.commedrxiv.org This makes it an ideal tool for therapeutic drug monitoring and pharmacokinetic studies of oxazolidinone drugs. nih.gov For instance, a UPLC-MS/MS method for the analysis of linezolid and its metabolite PNU-142300 in human serum demonstrated good linearity and precision, making it suitable for clinical applications. nih.gov

Interactive Data Table: UPLC-MS/MS Methods for Oxazolidinone Quantification

| Analyte(s) | Matrix | Column | Ionization Mode | MRM Transition (m/z) |

| Tedizolid | Rat Plasma | Acquity UPLC BEH C18 | ESI Positive | 371.4 → 343.2 |

| Linezolid | Rat Plasma | Acquity UPLC BEH C18 | ESI Positive | 338.3 → 56.1 |

| Linezolid | Human Serum | Not Specified | ESI Positive | 338.01 → 296.03 |

| PNU-142300 | Human Serum | Not Specified | ESI Positive | 369.96 → 327.98 |

This table presents examples of UPLC-MS/MS methods developed for the quantification of oxazolidinone antibiotics, highlighting the specific MRM transitions used for detection. researchgate.netnih.gov

Circular Dichroism (CD) for Chiral this compound Studies

Circular Dichroism (CD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.netweizmann.ac.il It is a powerful tool for studying the stereochemistry of chiral compounds, including this compound derivatives. researchgate.netub.edu

In the context of this compound research, CD spectroscopy is particularly useful for determining the absolute configuration of chiral centers and for studying the conformational preferences of these molecules. ub.eduresearchgate.net For instance, in the synthesis of chiral this compound complexes, the transfer of chirality from an enantiomerically pure precursor can be confirmed by CD spectroscopy. ub.edu The resulting CD spectrum provides a unique fingerprint of the chiral molecule, with positive and negative peaks (Cotton effects) at specific wavelengths. ub.edu

An example of this application is the characterization of an enantiomeric pair of nickel(II) complexes containing chiral this compound ligands. The CD spectrum of one enantiomer showed positive Cotton effects at 214, 260, and 388 nm and negative peaks at 238 and 285 nm, while its enantiomer exhibited the mirror-image spectrum. ub.edu This confirms the successful synthesis of the distinct chiral compounds. CD spectroscopy can also be used to monitor the formation of chiral self-assemblies in solution and to determine binding constants in host-guest systems involving chiral oxazolidines. rsc.org

Differential Scanning Calorimetry (DSC) in Material Science Applications

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a material as a function of temperature or time. numberanalytics.comnumberanalytics.com It is a crucial tool in materials science for characterizing the thermal properties of materials, including those based on this compound structures. infinitiaresearch.commdpi.com

DSC can be used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). washington.eduhu-berlin.de This information is vital for understanding the physical properties and processing behavior of polymers and other materials. tainstruments.comcovalentmetrology.com For example, the degree of crystallinity of a polymer, which significantly affects its mechanical properties, can be determined by quantifying the heat of fusion from a DSC scan. tainstruments.comcovalentmetrology.com

In the study of polymers, DSC can reveal the effects of additives, thermal history, and aging on the material's properties. infinitiaresearch.comeag.com For instance, a DSC scan of polyethylene (B3416737) terephthalate (B1205515) (PET) can show a glass transition, a crystallization peak, and a melting peak, providing a comprehensive thermal profile of the material. hu-berlin.de The technique operates by heating a sample and a reference in a controlled manner and measuring the difference in heat flow required to maintain them at the same temperature. infinitiaresearch.com This allows for the detection of endothermic (heat-absorbing) events like melting and exothermic (heat-releasing) events like crystallization. eag.com

Interactive Data Table: Thermal Properties of Polyethylene Measured by DSC

| Sample | Onset of Melt (°C) | Peak of Melt (°C) | Heat of Fusion (J/g) | % Crystallinity |

| Polyethylene Sample 1 | 115.3 | 125.8 | 135.4 | 46.7 |

| Polyethylene Sample 2 | 118.9 | 128.5 | 142.1 | 49.0 |

| Polyethylene Sample 3 | 120.1 | 130.2 | 150.8 | 52.0 |

This table illustrates the type of data obtained from DSC analysis of polyethylene samples, showing variations in melting behavior and crystallinity. The % crystallinity is calculated based on a reference value for 100% crystalline material (290 J/g for polyethylene). tainstruments.com

Computational and Theoretical Studies of Oxazolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for probing the electronic structure of molecules. In oxazolidine research, DFT calculations are extensively employed to investigate various aspects, including geometric optimization, electronic properties, and the elucidation of reaction energy profiles uobaghdad.edu.iqacs.orgtandfonline.comuobaghdad.edu.iq.

Geometric Optimization and Electronic Structure Analysis

DFT is a cornerstone for determining the most stable, or "optimized," geometries of this compound derivatives uobaghdad.edu.iqtandfonline.comresearchgate.netnih.govresearchgate.net. This process involves identifying the molecular arrangement that minimizes the total energy of the system faccts.de. Optimized geometries derived from DFT calculations can accurately reproduce experimental crystal structures, validating the computational approach researchgate.net.

Beyond mere structural determination, DFT facilitates in-depth electronic structure analysis. This includes the calculation of crucial parameters such as frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are fundamental for understanding chemical reactivity, electron transfer processes, and the electrophilic or nucleophilic nature of a molecule uobaghdad.edu.iqresearchgate.netnih.gov. For instance, studies on an oxazolidin-5-one derivative, 2-(2-biphenyl-4-yl-imidazo[1,2-a]pyridine-3-yl)-3-(4-nitro-phenyl)-oxazolidin-5-one (BIPNO5), utilized DFT (B3LYP/6-311++G(2d,2p) level of theory) to calculate minimized structures and various physical properties, including FMOs, in both vacuum and solvent environments uobaghdad.edu.iq. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to gain insights into charge distribution and electronic changes within the molecule tandfonline.comnih.gov.

The following table presents an example of DFT-calculated physical properties for BIPNO5 in a vacuum phase:

| Property | Value (Vacuum) |

| Total Energy (a.u.) | -43520.641 |

| Dipole Moment (Debye) | 5.466 |

| Ionization Potential (eV) | 3.291 |

| Electron Affinity (eV) | -3.011 |

| Electronegativity (eV) | 6.302 |

| Global Hardness (eV) | 3.155 |

| Global Softness (eV) | 0.158 |

| Electrophilicity Index (eV) | 6.302 |

| Fraction of Electron Transfer (ΔN) | 0.658 |

Energy Profiles of Reactions

DFT calculations are indispensable for mapping potential energy surfaces and determining activation energies for reactions involving this compound rings, thereby providing crucial insights into reaction mechanisms and kinetics beilstein-journals.orgbeilstein-journals.orgpublish.csiro.aumdpi.com. This capability aids in identifying favored reaction pathways and assessing the stability of intermediates and transition states.

For example, DFT studies have been employed to elucidate the mechanism of copper-catalyzed tandem arylation–cyclization reactions that lead to oxazoline (B21484) ring formation, comparing free energy profiles for different mechanistic routes beilstein-journals.org. In one such investigation, the preferred pathway was found to involve aryl transfer preceding the oxazoline ring formation, with an activation free energy of 18.9 kcal/mol for the aryl transfer step beilstein-journals.org.

Another significant application involves the theoretical investigation of oxazolidinone formation from epoxides and chlorosulfonyl isocyanate. DFT calculations revealed an asynchronous concerted mechanism, providing detailed insights into the calculated energy barriers for various pathways beilstein-journals.org. The potential energy profiles illustrated preferences for specific attack sites and subsequent reaction steps beilstein-journals.org.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational techniques designed to predict the preferred orientation (pose) and binding affinity of a ligand, such as an this compound derivative, to a specific biological target, typically a protein or enzyme mdpi.comopenaccessjournals.commdpi.com. This methodology is particularly valuable in drug discovery, where it facilitates the identification of potential lead compounds and provides a deeper understanding of their mechanism of action openaccessjournals.com.

Oxazolidinone-based compounds have been extensively investigated using molecular docking to understand their interactions with various biological targets. For instance, studies have employed docking to assess the selectivity profiles of oxazolidinone derivatives towards sigma 1 (σ1) and sigma 2 (σ2R) receptors rsc.org. Research indicates that the presence of specific functional groups, such as the oxygen atom of the oxazolidinone carbonyl, can enhance interactions with target proteins through hydrogen bonds tandfonline.com. Additionally, halogen substituents have been observed to increase hydrophobic interactions, contributing to stronger binding tandfonline.com.

The table below illustrates qualitative docking scores for some oxazolidinone-based compounds on sigma receptors:

| Compound | σ1R Docking Score | σ2R Docking Score |

| OXAZ1 | Poor | Poor |

| LACT22 | Not specified | Improved |

| LACT23 | High | High |

| LACT24 | Not specified | Poor |

Note: The scores are qualitative descriptions based on the source rsc.org. Specific numerical values for all compounds were not consistently provided in the original snippet.

Conformational Analysis using Computational Methods

Computational methods, including DFT and molecular mechanics, are indispensable tools for performing conformational analysis of this compound rings and their derivatives rsc.orgresearchgate.netresearchgate.net. This involves systematically exploring the various possible three-dimensional arrangements (conformers) of the molecule and accurately determining their relative stabilities and energy differences.

For example, conformational analysis of formaldehyde-derived this compound derivatives of β-adrenoreceptor antagonists, such as metoprolol (B1676517), atenolol (B1665814), and timolol, has been conducted using computational methods in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy rsc.orgresearchgate.netrsc.org. These studies revealed that the this compound derivatives maintain conformations around the β-amino alcohol moiety that are similar to those of their parent compounds. This suggests that the formation of the this compound ring does not significantly alter the preferred conformation of the β-amino alcohol moiety rsc.orgresearchgate.netrsc.org. Such insights are crucial for understanding the potential of these derivatives as prodrugs or semi-rigid analogues in pharmaceutical applications researchgate.netrsc.org.

Computational modeling, often supported by detailed DFT calculations, is also employed to investigate the preferred three-dimensional structures of conformationally restricted oxazolidinone derivatives. An example includes 2-oxo-1,3-oxazolidine-4-carboxylic acid, which is designed as a building block for pseudopeptide foldamers, where understanding its conformation is critical for its function researchgate.net.

Quantum Mechanical Approaches in this compound Research

Beyond standard DFT applications, other quantum mechanical (QM) approaches, or more advanced aspects of QM within the DFT framework, are applied in this compound research to obtain comprehensive insights into their electronic and structural properties mdpi.combookpi.org. These methods are fundamental for accurately describing the intricate interactions between atoms and molecules at an electronic level frontiersin.org.

Time-Dependent Density Functional Theory (TD-DFT) is a specific QM approach widely used to study the electronic absorption spectra and excited-state properties of this compound compounds acs.orgtandfonline.comnih.govmdpi.com. For instance, TD-DFT calculations have been performed on indolino-oxazolidine systems to elucidate their electronic properties and rationalize experimental observations related to their photochromic behavior and UV-Vis absorption spectra acs.orgnih.gov. These calculations enable the prediction of wavelengths, oscillator strengths, and electronic transitions, which can then be rigorously compared with experimental data for validation tandfonline.com.

Quantum mechanical calculations, including DFT with empirical dispersion correction (DFT-D), have been employed to investigate the energy of molecular systems involving oxazolidines. This is particularly relevant in the context of reaction mechanisms and selectivity, such as in the formation of imines and oxazolidines from serinol derivatives, where QM calculations help to support the proposed rationalizations of observed selectivities polimi.it.

While not explicitly detailed for this compound in the provided search results, Quantum Mechanics/Molecular Mechanics (QM/MM) approaches represent a broader class of hybrid methods. These combine the high accuracy of QM for a chemically active region with the computational efficiency of Molecular Mechanics (MM) for the surrounding environment. This allows for the study of larger and more complex systems with QM accuracy where it is most needed frontiersin.org. Generally, QM methods are applied for geometry optimization, detailed electronic structure analysis, and understanding reactivity parameters of this compound compounds uobaghdad.edu.iqresearchgate.netbookpi.org.

Applications of Oxazolidine in Advanced Chemical Research

Oxazolidines in Organic Synthesis

Oxazolidine chemistry is a cornerstone of modern organic synthesis, offering versatile tools for the construction of complex molecular architectures with high stereocontrol. The rigid, five-membered heterocyclic ring system of oxazolidines provides a predictable stereochemical environment, making them invaluable in asymmetric synthesis.

As Chiral Auxiliaries in Asymmetric Synthesis

Oxazolidinones, particularly those developed by David A. Evans, are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. rsc.org These compounds, often referred to as Evans' auxiliaries, are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com A key advantage of this methodology is that the products of the reaction are diastereomers, which can often be separated using standard purification techniques like chromatography. williams.edu Once the desired stereochemistry is established, the auxiliary can be cleaved and often recovered for reuse. sigmaaldrich.comacs.org

The effectiveness of oxazolidinone auxiliaries stems from their ability to form rigid, chelated enolates. The substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, forcing incoming electrophiles to approach from the less sterically hindered face. williams.edufigshare.com This high degree of facial discrimination leads to the formation of one diastereomer in significant excess.

A prominent application of these chiral auxiliaries is in asymmetric alkylation reactions. rsc.org By acylating the nitrogen of a chiral oxazolidinone and subsequently forming an enolate, chemists can introduce alkyl groups with a high degree of stereocontrol. williams.edu This strategy has been instrumental in the total synthesis of numerous biologically active natural products. rsc.orgfigshare.com

| Chiral Auxiliary Example | Application |

| (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylation, aldol (B89426) reactions |

| (R)-4-Phenyl-2-oxazolidinone | Asymmetric conjugate addition |

| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric synthesis of amino acids |

Intermediate Compounds in Complex Molecule Synthesis

Beyond their role as chiral auxiliaries, oxazolidines serve as crucial intermediate compounds in the synthesis of complex molecules. The this compound ring can be seen as a protected form of a β-amino alcohol, a common structural motif in natural products and pharmaceuticals. nih.gov The formation of an this compound from an amino alcohol and an aldehyde or ketone is often a straightforward and reversible process, allowing for the protection and subsequent deprotection of these functional groups under specific conditions. wikipedia.org

This protective strategy is particularly useful in multi-step syntheses where the reactivity of amino and hydroxyl groups needs to be temporarily masked. Furthermore, the inherent stereochemistry of chiral oxazolidines, often derived from readily available amino acids, can be leveraged to introduce new stereocenters in the target molecule. wikipedia.orgnih.gov For instance, oxazolidines have been employed as intermediates in the asymmetric synthesis of 3-substituted and 1,3-disubstituted tetrahydroisoquinolines. nih.gov In these syntheses, the stereocenter at C-3, established via the chiral this compound, directs the stereoselective introduction of a substituent at the C-1 position. nih.gov

The oxazolidinone ring is also a key structural component in the synthesis of various pharmaceuticals. For example, oxazolidinone derivatives are crucial intermediates in the synthesis of the antibiotic Linezolid (B1675486). orientjchem.org

Catalytic Applications of Chiral this compound Ligands

In addition to their stoichiometric use as chiral auxiliaries, this compound derivatives have been successfully employed as chiral ligands in asymmetric catalysis. rsc.org The modular synthesis of these ligands from a wide array of accessible amino alcohols allows for the fine-tuning of their steric and electronic properties. rsc.orgbldpharm.com This tunability is crucial for optimizing the enantioselectivity of a given catalytic transformation. bldpharm.comacs.org Chiral oxazoline-containing ligands, in particular, have proven to be highly effective in a broad range of metal-catalyzed reactions. acs.org

Chiral this compound-based ligands, when complexed with a metal center, can create a chiral environment that influences the stereochemical outcome of various carbon-carbon bond-forming reactions. These catalytic systems have been successfully applied to asymmetric alkylations, where an enolate is reacted with an alkyl halide. harvard.edu Similarly, the addition of alkyne nucleophiles to electrophiles (alkynylations) and the substitution of a leaving group at an allylic position (allylic alkylations) can be rendered highly enantioselective through the use of these chiral ligands. rsc.org The stereocenter on the oxazoline (B21484) ring, being in close proximity to the coordinating nitrogen and thus the metal's active site, exerts a strong influence on the stereochemical course of the reaction. bldpharm.com

The application of chiral this compound ligands extends to cycloaddition and aldol reactions. rsc.org In cycloaddition reactions, such as the Diels-Alder reaction, these ligands can control the facial selectivity of the approach of the dienophile to the diene, leading to the formation of one enantiomer of the cyclic product in excess. nih.gov The [2+3] cycloaddition of oxazoline N-oxides has been presented as an alternative to the classic asymmetric aldol condensation for the stereocontrolled synthesis of β-hydroxy ketones. acs.org

In asymmetric aldol reactions, chiral this compound-ligated metal enolates react with aldehydes to form β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity. nih.govresearchgate.net The predictable stereochemical outcomes of these reactions have made them powerful tools in the synthesis of polyketide natural products.

Oxazolidines in Medicinal Chemistry and Drug Discovery

The this compound ring, and particularly the 2-oxazolidinone (B127357) core, is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.govrsc.org This five-membered heterocyclic system has demonstrated a broad spectrum of pharmacological activities, making it a focal point in the search for new therapeutic agents. ebi.ac.ukresearchgate.net The versatility of the oxazolidinone scaffold allows it to serve as a bioisostere for other chemical groups like carbamates and amides, while offering improved metabolic stability. researchgate.net

The discovery of the antibacterial properties of N-aryl-2-oxazolidinones in the late 1980s marked a significant milestone, leading to intensified research in this area. researchgate.net This culminated in the approval of Linezolid, the first member of this new class of antibiotics, in 2000. nih.gov The success of Linezolid has spurred the development of numerous other oxazolidinone derivatives targeting a variety of diseases. acs.org

Research has shown that oxazolidinone derivatives possess a wide array of biological activities, including:

Antibacterial: Primarily effective against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov

Antitubercular: Some derivatives have shown potent activity against Mycobacterium tuberculosis. nih.govresearchgate.net

Anticancer: Certain oxazolidinone compounds have exhibited cytotoxic effects against various cancer cell lines. rsc.orgresearchgate.net

Anti-inflammatory: The scaffold has been explored for its potential to yield compounds with anti-inflammatory properties. rsc.orgresearchgate.net

Neurological: Oxazolidinone derivatives have been investigated for their activity on serotonin receptors, suggesting potential applications as anticonvulsants. researchgate.net

The following table highlights some notable oxazolidinone-containing compounds and their primary therapeutic application.

| Compound | Therapeutic Application |

| Linezolid | Antibacterial |

| Tedizolid (B1663884) | Antibacterial |

| Cycloserine | Antitubercular |

| Radezolid | Antibacterial (investigational) |

| Sutezolid | Antitubercular (investigational) |

Development of Novel Therapeutic Agents

The oxazolidinone ring is a key pharmacophore in the development of new therapeutic agents. nih.gov Linezolid was the first approved drug containing this scaffold, and since its introduction in 2000, numerous analogs have been developed. nih.gov While many of these derivatives have shown promise in early studies, some have advanced to clinical trials. nih.gov

The development of novel oxazolidinone-based antibacterial agents has been a significant focus of research. acs.org Strategies for creating more potent compounds aim to combat antimicrobial resistance. acs.org For example, U-100592 and U-100766 are two synthetic oxazolidinones that have been developed for treating serious multidrug-resistant Gram-positive bacterial infections. acs.org

Beyond antibacterial applications, oxazolidinone derivatives have been investigated for a range of other therapeutic uses, including:

Antituberculosis treatments nih.gov

Anticancer therapies nih.gov

Anti-inflammatory agents nih.gov

Neurological disease treatments nih.gov

Metabolic disease therapies nih.gov

Enzyme Inhibition Studies

Oxazolidinones can act as inhibitors of various enzymes, a property that contributes to their therapeutic effects. A notable example is their ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the oxidation of amine neurotransmitters. tandfonline.com This inhibition can lead to increased concentrations of neurotransmitters like epinephrine, norepinephrine, dopamine, and serotonin. nih.gov

Linezolid, for instance, is a reversible, nonselective inhibitor of MAO. nih.govdrugbank.com The mechanism of MAO inhibition by some oxazolidinone compounds is thought to involve the formation of a covalent adduct with a cysteine residue in the enzyme. tandfonline.com The stability of this adduct determines the duration of enzyme inhibition. tandfonline.com

Some oxazolidinone derivatives have also been designed to have reduced activity against MAO to minimize potential side effects. mdpi.com For instance, Contezolid was specifically developed to lower the risk of MAO inhibition. mdpi.com

Antimicrobial and Antifungal Research

The primary and most well-established application of oxazolidinones is in the field of antimicrobial research. scirp.org They are a class of synthetic antibiotics effective against a broad spectrum of Gram-positive bacteria. nih.govnih.gov

Some research has also explored the antifungal activity of oxazolidinone derivatives. nih.govrsc.org Novel oxazolidin-2-one-linked 1,2,3-triazole derivatives have been synthesized and screened for their effectiveness against various filamentous fungi and yeast species. nih.govrsc.org Certain compounds demonstrated significant activity against Candida glabrata, Trichosporon cutaneum, and Mucor hiemalis, in some cases exceeding the efficacy of the standard antifungal drug itraconazole. nih.gov Another study synthesized novel oxazolidinediones and found they exhibited moderate to excellent antifungal activity against several pathogens. acs.org

Oxazolidinones function by inhibiting bacterial protein synthesis. nih.govaafp.orgbritannica.com Their mechanism is unique in that they target an early stage of this process, specifically the initiation phase. aafp.orgnih.govtandfonline.com

Linezolid, the first clinically approved oxazolidinone, binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome. nih.govdrugbank.com This binding action prevents the formation of a functional 70S initiation complex, which is a crucial step for the translation process to begin. nih.govpatsnap.com By blocking the formation of this complex, oxazolidinones effectively halt the production of essential bacterial proteins, thereby stopping bacterial growth and reproduction. wikipedia.org

This mechanism of action differs from other protein synthesis inhibitors, which typically interfere with the elongation step of protein synthesis. aafp.org Because of this unique target, cross-resistance between oxazolidinones and other classes of antibiotics is uncommon. aafp.orgtandfonline.com

A key advantage of oxazolidinones is their effectiveness against multidrug-resistant (MDR) Gram-positive bacteria. nih.govtandfonline.com This class of antibiotics has shown potent activity against a range of challenging pathogens, including:

Methicillin-resistant Staphylococcus aureus (MRSA) tandfonline.comasm.org

Vancomycin-resistant enterococci (VRE) britannica.comtandfonline.com

Penicillin-resistant streptococci tandfonline.com

The novel mechanism of action of oxazolidinones contributes to their ability to overcome existing resistance mechanisms. tandfonline.com However, resistance to oxazolidinones can still emerge. nih.gov Mechanisms of resistance include mutations in the 23S rRNA and ribosomal proteins, as well as the acquisition of resistance genes that can be transferred between bacteria. nih.govunivpm.itoup.com The cfr gene, for example, confers resistance by methylating the binding site of the antibiotic on the ribosome. europeanreview.org Another resistance mechanism involves the optrA gene, which codes for an ABC transporter protein that can pump the drug out of the bacterial cell. europeanreview.org

Oxazolidinones have demonstrated significant activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis (TB). acs.orgtandfonline.comnih.gov This has made them a valuable component in the treatment of multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). tandfonline.comresearchgate.nettandfonline.com